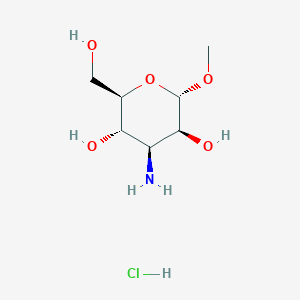
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide
Vue d'ensemble
Description
4-MUF-NAG is a synthetic fluorogenic substrate used in biochemical assays. It contains a chitin monomer, N-acetyl-D-glucosamine (NAG) , and a 4-methylumbelliferone (4-MUF) moiety. The compound is primarily employed to assess the activity of enzymes such as N-acetyl-β-D-glucosaminidase (NAGase) and chitinase .
Applications De Recherche Scientifique
β-N-acetylhexosaminidase Substrate
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide is a synthetic fluorogenic substrate for β-N-acetylhexosaminidase (NAGase) . The functionality of the enzyme is assessed by its ability to hydrolyze the N-acetyl-D-glucosaminide residue in 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide .
Chitinase Activity Assay
This compound has been used as a fluorogenic substrate in the acidic chitinase activity assay . Chitinase is an enzyme that breaks down chitin, a component of the cell walls of fungi and the exoskeletons of insects and crustaceans. This makes it a valuable tool in studying these organisms.
N-acetyl-β-D-glucosaminidase (NAGase) Assay
4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide has been used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates . NAGase is an enzyme that catalyzes the hydrolysis of terminal non-reducing N-acetyl-D-glucosamine residues in N-acetyl-β-D-glucosaminides.
Soil Sample Analysis
The compound has been used as a substrate for assaying β-N-acetylglucosaminidase (NAGase) from soil samples . This can help in understanding the microbial activity and nutrient cycling in the soil.
Fusarium oxysporum Research
It has been used in the chitinase assay from Fusarium oxysporum using a fluorimetric assay . Fusarium oxysporum is a fungal plant pathogen, and studying its chitinase can provide insights into its pathogenicity.
Arabidopsis thaliana Research
The compound has been used in the β-N-acetylhexosaminidases assay from Arabidopsis thaliana roots and leaves samples . Arabidopsis thaliana is a model organism in plant biology, and studying its enzymes can provide valuable insights into plant physiology and biochemistry.
Mécanisme D'action
Target of Action
The primary target of 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide (4-MUF-NAG) is the enzyme N-acetyl-β-D-glucosaminidase (NAGase) . NAGase is a type of hexosaminidase that hydrolyzes terminal, non-reducing N-acetyl-D-glucosamine residues in N-acetyl-β-D-glucosaminides .
Mode of Action
4-MUF-NAG acts as a fluorogenic substrate for NAGase . The enzyme’s functionality is assessed by its ability to hydrolyze the N-acetyl-D-glucosamine (NAG) residue in 4-MUF-NAG . Upon hydrolysis, a fluorescent product is released, which can be detected and measured .
Biochemical Pathways
The hydrolysis of 4-MUF-NAG by NAGase is part of the broader chitin degradation pathway. Chitin, a long-chain polymer of N-acetylglucosamine, is broken down by various enzymes, including chitinase and NAGase . The activity of these enzymes can affect various biological processes, including fungal growth .
Pharmacokinetics
Its solubility in dmf is known to be 20 mg/ml , which could influence its bioavailability.
Result of Action
The hydrolysis of 4-MUF-NAG by NAGase results in the release of a fluorescent product . This fluorescence can be used to measure the activity of NAGase in various samples, such as soil samples or culture filtrates . Therefore, the action of 4-MUF-NAG can provide valuable information about the presence and activity of NAGase and, by extension, about biological processes such as chitin degradation and fungal growth .
Action Environment
The action of 4-MUF-NAG is influenced by environmental factors such as pH. For instance, its fluorescence is observed at an excitation wavelength of 365 nm and an emission wavelength of 445 nm in an aqueous buffer at pH 5.0, after cleavage by β-N-acetylglucosaminidase . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of 4-MUF-NAG .
Propriétés
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16-,17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHLCFVVACBSA-JVNHZCFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885659 | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methylumbelliferyl-N-acetyl-beta-D-glucosaminide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-4-methyl- | |
CAS RN |
37067-30-4 | |
| Record name | 4-Methylumbelliferyl 2-acetamido-2-deoxy-β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37067-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-[[2-(acetylamino)-2-deoxy-.beta.-D-glucopyranosyl]oxy]-4-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[2-acetamido-2-deoxy-β-D-glucopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















